molecular formula C15H20Cl2FN3O2S B3169062 (S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl CAS No. 934400-38-1

(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl

Cat. No. B3169062
CAS RN: 934400-38-1
M. Wt: 396.3 g/mol
InChI Key: RDDKEAWIJDOKGP-IDMXKUIJSA-N
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Description

This compound belongs to the class of isoquinolines . It is a sulfonamide formed by the formal condensation of the sulfo group of 4-methylisoquinoline-5-sulfonic acid with the 1-amino group of (S)-2-methyl-1,4-diazepane . It is associated with a wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of a compound represented by a specific formula in a solvent in the presence of triphenylphosphine and diisopropyl azodicarboxylate . The synthetic schemes and reactivity of 1,4-diazepines, which are part of this compound, have been discussed in various studies .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in various databases. The molecular formula is C16H21N3O2S . It consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .


Chemical Reactions Analysis

1,4-Diazepines, which are part of this compound, are associated with a wide range of chemical reactions . The primary purpose of many studies is to discuss the synthetic schemes and reactivity of 1,4-diazepines .

properties

IUPAC Name

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.2ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;/h2,4-5,9-11,17H,3,6-8H2,1H3;2*1H/t11-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDKEAWIJDOKGP-IDMXKUIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl
Reactant of Route 2
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl
Reactant of Route 3
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl
Reactant of Route 4
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl
Reactant of Route 5
Reactant of Route 5
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl
Reactant of Route 6
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl

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